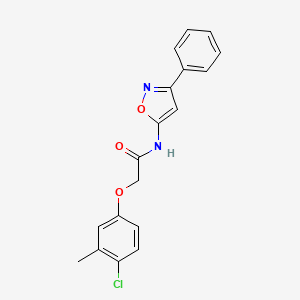![molecular formula C20H13ClN4O3 B11403945 7-(5-chloro-2-methoxyphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11403945.png)
7-(5-chloro-2-methoxyphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with a fascinating structure. Let’s break it down:
IUPAC Name: 11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione
Molecular Formula: C₁₉H₁₇N₃O₃S
Molecular Weight: 367.42 g/mol
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions due to its intricate structure. Some potential reactions include:
Oxidation: Oxidative transformations at specific positions.
Reduction: Reduction of functional groups (e.g., carbonyls, nitriles).
Substitution: Substitution reactions at the aromatic rings.
Common Reagents and Conditions: These would depend on the specific reaction type and desired modifications.
Major products formed during these reactions could include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Researchers explore this compound in several fields:
Medicinal Chemistry: Investigating its potential as a drug candidate due to its unique structure.
Biological Studies: Assessing its interactions with biological targets (e.g., enzymes, receptors).
Materials Science: Exploring its use in materials with specific properties.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an open question. Researchers would investigate its binding to specific receptors, enzymatic inhibition, or other cellular interactions.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related molecules:
13-chloro-5-[(2-methyl-3-pyrazolyl)-oxomethyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one: (CAS: 1903167-38-3)
13-chloro-5-[(4-methyl-5-thiazolyl)-oxomethyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one: (CAS: 2034531-82-1)
These compounds share structural features but differ in substituents, potentially leading to distinct properties.
Properties
Molecular Formula |
C20H13ClN4O3 |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
7-(5-chloro-2-methoxyphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C20H13ClN4O3/c1-11-3-6-17-23-18-14(20(27)24(17)10-11)7-12(9-22)19(26)25(18)15-8-13(21)4-5-16(15)28-2/h3-8,10H,1-2H3 |
InChI Key |
LHSUQVVZEAPFCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=O)N3C4=C(C=CC(=C4)Cl)OC)C#N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11403874.png)
![2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-6-propylpyrimidin-4(3H)-one](/img/structure/B11403876.png)
![N-(2-methylphenyl)-6-(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11403884.png)
![4-benzyl-11-(4-methoxyphenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B11403887.png)
![11-methyl-7-(4-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11403894.png)
![N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11403899.png)
![N-{2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazol-5-yl}-4-chlorobenzamide](/img/structure/B11403902.png)
![N-(2-methoxyethyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11403918.png)
![3-(2,4-dimethoxyphenyl)-5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole](/img/structure/B11403919.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11403927.png)
![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B11403929.png)
![11-methyl-7-(2-methyl-4-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11403955.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B11403957.png)
